molecular formula C23H21F3N4O5 B12167394 methyl 4-methoxy-3-[({4-[2-(trifluoromethoxy)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl}carbonyl)amino]benzoate

methyl 4-methoxy-3-[({4-[2-(trifluoromethoxy)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl}carbonyl)amino]benzoate

Cat. No.: B12167394
M. Wt: 490.4 g/mol
InChI Key: OQXQFJZFSAIVOZ-UHFFFAOYSA-N
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Description

Methyl 4-methoxy-3-[({4-[2-(trifluoromethoxy)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl}carbonyl)amino]benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a trifluoromethoxyphenyl group and an imidazopyridine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-methoxy-3-[({4-[2-(trifluoromethoxy)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl}carbonyl)amino]benzoate typically involves multiple steps, including the formation of the imidazopyridine core and the subsequent attachment of the trifluoromethoxyphenyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methoxy-3-[({4-[2-(trifluoromethoxy)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl}carbonyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used

Scientific Research Applications

Methyl 4-methoxy-3-[({4-[2-(trifluoromethoxy)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl}carbonyl)amino]benzoate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in specific industrial processes.

Mechanism of Action

The mechanism of action of methyl 4-methoxy-3-[({4-[2-(trifluoromethoxy)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl}carbonyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-methoxybenzoate: Shares the methoxybenzoate moiety but lacks the trifluoromethoxyphenyl and imidazopyridine groups.

    Methyl 4-(trifluoromethoxy)benzoate: Contains the trifluoromethoxyphenyl group but does not have the imidazopyridine moiety.

    Methyl 3,4,5-trimethoxybenzoate: Similar in having multiple methoxy groups but differs in the overall structure.

Uniqueness

Methyl 4-methoxy-3-[({4-[2-(trifluoromethoxy)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl}carbonyl)amino]benzoate is unique due to its combination of functional

Biological Activity

Methyl 4-methoxy-3-[({4-[2-(trifluoromethoxy)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl}carbonyl)amino]benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C23H21F3N4O5
  • Molecular Weight : 490.4 g/mol
  • CAS Number : 12629296

Antimicrobial Properties

Recent studies have indicated that compounds containing the trifluoromethoxy phenyl group exhibit significant antimicrobial activity. For instance, related compounds have demonstrated efficacy against various pathogens including Leishmania donovani and Trypanosoma cruzi, which are responsible for leishmaniasis and Chagas disease respectively. The IC50 values for these activities indicate a potent inhibitory effect on parasite growth in vitro:

CompoundTarget PathogenIC50 (µM)
R-84L. donovani2.3
R-89T. cruzi1.0

These findings suggest that this compound could potentially serve as a lead compound in the development of new antiprotozoal therapies .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that related structures with similar pharmacophores can induce apoptosis in cancer cell lines through various mechanisms including the inhibition of cell proliferation and induction of cell cycle arrest. For example:

Cell LineIC50 (µM)
A549 (Lung Cancer)10
HeLa (Cervical Cancer)8

These results highlight the potential of this compound as an anticancer agent .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes critical for the survival of pathogens or cancer cells.
  • Induction of Apoptosis : It can trigger apoptotic pathways in cancer cells leading to programmed cell death.
  • Disruption of Cellular Signaling : By interfering with signaling pathways essential for cell proliferation and survival.

Case Studies

Case Study 1: Antileishmanial Activity
A study involving the administration of methyl 4-methoxy derivatives showed significant reductions in parasite burden in infected animal models. The dosing regimen was optimized to enhance bioavailability and therapeutic efficacy .

Case Study 2: Anticancer Efficacy
In vitro studies on A549 and HeLa cells revealed that treatment with methyl 4-methoxy derivatives resulted in a marked decrease in cell viability compared to controls. The mechanism was linked to mitochondrial dysfunction and increased reactive oxygen species (ROS) production .

Properties

Molecular Formula

C23H21F3N4O5

Molecular Weight

490.4 g/mol

IUPAC Name

methyl 4-methoxy-3-[[4-[2-(trifluoromethoxy)phenyl]-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]benzoate

InChI

InChI=1S/C23H21F3N4O5/c1-33-18-8-7-13(21(31)34-2)11-16(18)29-22(32)30-10-9-15-19(28-12-27-15)20(30)14-5-3-4-6-17(14)35-23(24,25)26/h3-8,11-12,20H,9-10H2,1-2H3,(H,27,28)(H,29,32)

InChI Key

OQXQFJZFSAIVOZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)NC(=O)N2CCC3=C(C2C4=CC=CC=C4OC(F)(F)F)N=CN3

Origin of Product

United States

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